molecular formula C9H10N2O B1287131 5-(Aminomethyl)indolin-2-one CAS No. 220904-92-7

5-(Aminomethyl)indolin-2-one

Cat. No.: B1287131
CAS No.: 220904-92-7
M. Wt: 162.19 g/mol
InChI Key: YRYLTTPCTDJAMT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)indolin-2-one is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive molecules, making it a significant target for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a valuable target for antibacterial agents .

Mode of Action

this compound interacts with its target, Topoisomerase IV, inhibiting its function . This compound exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, an essential enzyme for DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species .

Biochemical Pathways

It’s known that indole derivatives, which include this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.

Pharmacokinetics

Indole derivatives, including this compound, have been found to cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The inhibition of Topoisomerase IV by this compound leads to the disruption of DNA replication, resulting in the death of bacterial cells . This compound has shown remarkable antibacterial activities against various strains, including MRSA ATCC 33591 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation process, which is part of its mode of action . .

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein tyrosine kinases such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These interactions are essential for its anticancer properties, as they can inhibit cell proliferation and induce apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit nitric oxide production in RAW264.7 cells, indicating its potential anti-inflammatory effects . Additionally, it has shown selective antiproliferative and apoptotic activities towards breast and colon cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of protein tyrosine kinases, which are crucial for cell growth and differentiation . This inhibition leads to the disruption of cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, it has been shown to modulate gene expression, contributing to its anticancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and maintains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit significant anticancer and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as indolin-2-one monooxygenase, which catalyzes the hydroxylation of indolin-2-one derivatives . This interaction is crucial for the biosynthesis of protective and allelopathic benzoxazinoids in some plants . Additionally, it affects metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For instance, it has been shown to accumulate in cancer cells, where it exerts its antiproliferative and apoptotic effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by this localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it exerts its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)indolin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with indole or its derivatives.

    Functionalization: The indole ring is functionalized to introduce the aminomethyl group at the 5-position. This can be achieved through various methods, including

    Cyclization: The functionalized indole undergoes cyclization to form the indolin-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the indolin-2-one structure can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

5-(Aminomethyl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive indole nucleus.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

5-(Aminomethyl)indolin-2-one is unique due to its specific functionalization at the 5-position and the presence of the indolin-2-one structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLTTPCTDJAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591924
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-92-7
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound obtained in Step B (35 mmoles) in MeOH (500 ml) is added to 6 ml of concentrated HCl. The reaction mixture is stirred for 3 days under 10 bars of hydrogen. After filtration over Celite, the filtrate is evaporated to dryness to yield the title product in the form of a white powder, which is used directly in the next reaction.
Quantity
35 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile (1.3 g) in methanol (30 ml) was added 10% PtO2 (0.200 g). This was shaken under 44 psi hydrogen over night. The catalyst was removed by filtration, and the mixture was dried over Na2SO4. The solution was concentrated to give a yellow solid, (1.1 g). MW 162; MS (m/e) 162 (M+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A slurry of 5-cyanooxindole (1.0 g, 6.3 mmol) and 10 palladium on carbon (0.05 g) in glacial acetic acid (50 mL) at room temperature was hydrogenated under 40 psi pressure for 24 hours. The catalyst was removed by filtration through a pad of diatomaceous earth and the solvent evaporated from the filtrate to leave an orange oil of 5-aminomethyloxindole as an acetate salt (1.16 g). 1H NMR (DMSO-d6) δ7.21 (s, 1H), 7.14 (d, 1H, J=7.6 Hz), 6.75 (d, 1H, J=7.6 Hz), 3.74 (s, 2H), 3.44 (s, 2H). MS (+ve ES) 146 (100), (M−NH2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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